molecular formula F- B091410 fluoride CAS No. 16984-48-8

fluoride

Cat. No. B091410
Key on ui cas rn: 16984-48-8
M. Wt: 18.99840316 g/mol
InChI Key: KRHYYFGTRYWZRS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
FC1=CC(F)=NN(F)N1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NCCc1nc(Cl)ccc1C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Cl:29][CH2:30][Cl:31].[F:7][N:8]1[N:9]=[C:10]([F:11])[CH:12]=[C:13]([F:14])[NH:15]1.[NH2:16][CH2:17][CH2:18][c:19]1[c:20]([C:21](=[O:22])[OH:23])[cH:24][cH:25][c:26]([Cl:28])[n:27]1.[cH:1]1[cH:2][cH:3][n:4][cH:5][cH:6]1>>[F-:7].[NH2:16][CH2:17][CH2:18][c:19]1[c:20]([C:21](=[O:22])[OH:23])[cH:24][cH:25][c:26]([Cl:28])[n:27]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClCCl
Name
FC1=CC(F)=NN(F)N1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
FC1=CC(F)=NN(F)N1
Name
NCCc1nc(Cl)ccc1C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NCCc1nc(Cl)ccc1C(=O)O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
c1ccncc1

Outcomes

Product
Name
Type
product
Smiles
[F-]
Name
Type
product
Smiles
NCCc1nc(Cl)ccc1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.